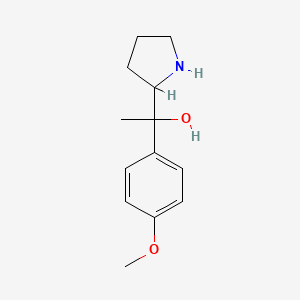

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLILFYLVEXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Potential of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Derivatives

Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol scaffold represents a novel chemical entity with significant, albeit largely unexplored, therapeutic potential. This technical guide provides a prospective analysis of this class of compounds, postulating their utility as modulators of central nervous system targets, particularly the N-Methyl-D-aspartate (NMDA) receptor. Drawing upon established principles of medicinal chemistry and extrapolating from data on structurally related analogs, this document outlines plausible synthetic strategies, a comprehensive workflow for pharmacological evaluation, and a framework for systematic structure-activity relationship (SAR) studies. Our objective is to furnish drug development professionals with a robust, scientifically-grounded blueprint for investigating these promising derivatives as potential treatments for neurological and psychiatric disorders.

Introduction: The Scientific Rationale

The quest for novel chemical matter that can selectively modulate CNS targets is a cornerstone of modern neuropharmacology. The 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol core structure is of considerable interest due to its unique combination of structural motifs, each contributing to a promising pharmacological profile.

-

The Tertiary Alcohol: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its presence introduces a chiral center, allowing for stereospecific interactions that can be crucial for both potency and safety.

-

The 4-Methoxyphenyl Group: This moiety provides a degree of lipophilicity, which is often essential for blood-brain barrier (BBB) penetration. The methoxy group can also engage in specific electronic and steric interactions within a receptor binding pocket.

-

The Pyrrolidin-2-yl Moiety: This saturated heterocycle, derived from the amino acid proline, is a common feature in many CNS-active compounds. The secondary amine provides a basic center, which is often protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins. Its substitution at the 2-position creates a second chiral center, offering further opportunities for stereochemical optimization.

Given these features, it is postulated that this scaffold could interact with ion channels or transporters. Specifically, the structural resemblance to known channel blockers suggests that these derivatives may function as N-Methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in stroke, traumatic brain injury, and various neurodegenerative diseases.[1][2] Therefore, antagonists of this receptor are of significant therapeutic interest.[3] This guide will proceed under the hypothesis that 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol derivatives represent a novel class of NMDA receptor modulators.

Proposed Synthetic Strategies

The synthesis of tertiary alcohols is a well-established field in organic chemistry, often involving the addition of organometallic reagents to ketones.[4][5][6] A plausible and flexible route to the target compounds would leverage this chemistry.

Core Synthesis Pathway: Grignard Addition to a Ketone Precursor

The most direct approach involves the reaction of an ethyl-organometallic reagent with a 1-(4-methoxyphenyl)(pyrrolidin-2-yl)methanone precursor. However, the synthesis of this specific ketone precursor is non-trivial. A more robust strategy involves the addition of a pyrrolidin-2-yl-organometallic species to 4'-methoxyacetophenone. This approach is complicated by the reactivity of the N-H bond of the pyrrolidine. Therefore, a protection strategy is necessary.

A proposed, reliable synthetic route is outlined below:

-

Protection of Pyrrolidine: Commercially available (S)- or (R)-proline is protected with a suitable group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), to prevent interference from the acidic N-H proton.

-

Formation of the Pyrrolidin-2-yl Precursor: The protected proline can be converted into a suitable precursor for organometallic addition, such as a Weinreb amide or an aldehyde.

-

Grignard Reaction: The key step is the nucleophilic addition of an organometallic reagent to a ketone. A Grignard reagent, such as ethylmagnesium bromide, is added to 1-(4-methoxyphenyl)ethan-1-one (4'-methoxyacetophenone) to form the tertiary alcohol.[7][8]

-

Deprotection: The final step involves the removal of the protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-L-proline methyl ester

-

To a solution of N-Boc-L-proline (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the methyl ester.

Step 2: Synthesis of 1-(4-Methoxyphenyl)-1-(N-Boc-pyrrolidin-2-yl)ethan-1-ol

-

Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in anhydrous THF.

-

In a separate flask, dissolve N-Boc-pyrrolidine-2-carboxaldehyde (1 equiv.) in anhydrous THF and cool to 0 °C.

-

Add the prepared Grignard reagent dropwise to the aldehyde solution.

-

Stir the reaction at room temperature for 4 hours, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum. Purify by column chromatography.

Step 3: Deprotection to yield 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

-

Dissolve the protected alcohol from Step 2 in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2 hours.

-

Evaporate the solvent to dryness to obtain the hydrochloride salt of the final product.

Caption: Proposed synthetic workflow for the target compounds.

Pharmacological Characterization: A Roadmap

A thorough pharmacological evaluation is critical to validate the hypothesis of NMDA receptor antagonism and to uncover the full therapeutic potential of these derivatives.[9][10] This process should be systematic, progressing from in vitro target engagement to in vivo functional outcomes.

In Vitro Evaluation: Target Affinity and Functional Activity

The initial phase focuses on confirming direct interaction with the NMDA receptor and determining the nature of this interaction.

A. Radioligand Binding Assays: These assays quantify the affinity of the test compounds for the NMDA receptor.[11]

-

Objective: To determine the binding affinity (Ki) of the derivatives for the NMDA receptor ion channel.

-

Protocol Standard:

-

Prepare rat brain membrane homogenates, which are a rich source of NMDA receptors.[12]

-

Incubate the membrane preparation with a radiolabeled ligand that binds within the ion channel, such as [³H]MK-801 (dizocilpine).

-

Add varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid vacuum filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value.

-

-

Causality: A low Ki value indicates high binding affinity. This experiment provides direct evidence of target engagement but does not reveal whether the compound is an agonist or antagonist.

B. Electrophysiology Assays (Whole-Cell Patch-Clamp): This is the gold standard for determining the functional effect of a compound on an ion channel.[13][14]

-

Objective: To characterize the compounds as antagonists and determine their potency (IC₅₀) and mechanism of action (e.g., channel block, allosteric modulation).

-

Protocol Standard:

-

Use a cell line (e.g., HEK293) stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).[15][16]

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply NMDA receptor agonists (glutamate and glycine) to elicit an inward current.[17]

-

Apply the agonists again in the presence of varying concentrations of the test compound.

-

Measure the reduction in the agonist-induced current to determine the IC₅₀.

-

Investigate voltage-dependency of the block to probe the mechanism of action.

-

-

Causality: A concentration-dependent reduction in the current confirms antagonist activity. The characteristics of the block can provide insights into how and where the compound binds to the channel.[18]

Caption: Experimental workflow for in vitro pharmacological profiling.

In Vivo Evaluation: Therapeutic Potential in Animal Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and safety profile.

A. Neuroprotection Model (e.g., Rodent Stroke Model):

-

Objective: To evaluate the ability of the compounds to protect against excitotoxic neuronal death.

-

Protocol Standard:

-

Induce focal cerebral ischemia in rodents (e.g., rats or mice) via middle cerebral artery occlusion (MCAO).

-

Administer the test compound (e.g., intravenously or intraperitoneally) at various time points post-occlusion.

-

After a set period (e.g., 24-48 hours), assess the extent of brain damage by measuring the infarct volume.

-

Evaluate functional outcomes using behavioral tests (e.g., neurological deficit score, rotarod test).

-

-

Causality: A significant reduction in infarct volume and improvement in neurological function compared to a vehicle-treated control group would indicate neuroprotective activity.[19][20]

B. Antidepressant Activity Model (e.g., Forced Swim Test):

-

Objective: To screen for potential antidepressant-like effects, a known property of some NMDA antagonists like ketamine.

-

Protocol Standard:

-

Causality: A significant decrease in immobility time compared to vehicle-treated controls is predictive of antidepressant efficacy.[24][25] It is crucial to note that this test is a screen for antidepressant activity and not a model of depression itself.

Prospective Structure-Activity Relationship (SAR) Studies

Systematic modification of the core structure is essential to optimize potency, selectivity, and pharmacokinetic properties.[26][27] The following table outlines a proposed SAR exploration strategy.

| Position of Modification | Proposed Analogs | Hypothesized Rationale |

| A: 4-Methoxyphenyl Ring | 1. Vary substituent at para-position (H, F, Cl, CH₃, CF₃)2. Move methoxy group to ortho- or meta-positions3. Replace phenyl with other aromatics (e.g., naphthyl, pyridyl) | To probe the electronic and steric requirements of the aromatic binding pocket. Halogens may improve metabolic stability. |

| B: Tertiary Alcohol | 1. Invert stereochemistry (if separable)2. Replace ethyl group with other small alkyls (methyl, propyl) | The stereochemistry is likely critical for potency. Alkyl group size will influence binding and lipophilicity. |

| C: Pyrrolidine Ring | 1. Invert stereochemistry at C22. N-alkylation (e.g., N-methyl, N-ethyl)3. Substitution at C3 or C4 (e.g., hydroxyl, fluoro) | C2 stereochemistry will impact the orientation of the phenyl-ethanol moiety. N-alkylation may alter pKa and BBB penetration. Additional substituents can probe for extra binding interactions.[28][29] |

Table 1: Proposed SAR strategy for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol derivatives.

Conclusion and Future Directions

The 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol scaffold presents a compelling starting point for the development of novel CNS-targeted therapeutics. This guide has provided a comprehensive, albeit prospective, framework for the synthesis and evaluation of these compounds, with a primary focus on their potential as NMDA receptor antagonists.

The proposed workflow, from chemical synthesis through in vitro and in vivo pharmacology, is designed to be a self-validating system. Positive results in the initial binding and electrophysiology assays would provide strong justification for progressing to more complex and resource-intensive animal models. The systematic SAR study outlined will be crucial for refining the lead compounds to achieve optimal potency, selectivity, and drug-like properties.

Future research should also include early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and off-target screening to build a comprehensive profile of these promising derivatives. Through the rigorous application of the principles and protocols described herein, the full pharmacological potential of this novel chemical class can be thoroughly elucidated.

References

-

Hatano, M., & Ishihara, K. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. The Chemical Record, 8(3), 143-157. Available from: [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Available from: [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. Available from: [Link]

-

García-Lara, E., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology. Available from: [Link]

-

University of Liverpool. (n.d.). Synthesis and Structure of Alcohols. Chem 204. Available from: [Link]

-

Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Available from: [Link]

-

British Association for Psychopharmacology. (2020). Factsheet on the forced swim test. Available from: [Link]

-

NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]

-

University of Pennsylvania. (n.d.). Forced Swim Test v.3. IACUC Policies and Guidelines. Available from: [Link]

-

Han, Z., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. Available from: [Link]

-

LibreTexts Chemistry. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Available from: [Link]

-

Belokon, Y. N., & Maleev, V. I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

-

National Health and Medical Research Council (NHMRC). (2023). Statement on the forced swim test in rodent models. Available from: [Link]

-

Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics. Available from: [Link]

-

AIP Publishing. (2023). The role of neuroprotection in the zebrafish (Danio rerio) animal model. AIP Conference Proceedings. Available from: [Link]

-

Rana, V. S., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science. Available from: [Link]

-

Eurekaselect. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Available from: [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available from: [Link]

-

Gladstone, D. J., et al. (2002). WHY DO NEUROPROTECTIVE DRUGS THAT ARE SO PROMISING IN ANIMALS FAIL IN THE CLINIC? AN INDUSTRY PERSPECTIVE. Clinical and Experimental Pharmacology and Physiology. Available from: [Link]

-

Hatano, M., & Ishihara, K. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. ResearchGate. Available from: [Link]

-

Jo, S., et al. (2018). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Neural Regeneration Research. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Available from: [Link]

-

Taylor & Francis Online. (2024). Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update. Available from: [Link]

-

JoVE. (2018). NMDA-receptor Study Protocol. Available from: [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Available from: [Link]

-

ResearchGate. (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. Available from: [Link]

-

Reddy, P. V., & Reddy, K. R. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters. Available from: [Link]

-

Charles River Laboratories. (n.d.). Development and validation of NMDA receptor ligand-gated ion channel assays using the Qube 384 automated electrophysiology platform. Available from: [Link]

-

Vance, K. M., et al. (2013). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in molecular biology. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

-

Hearing, M. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Brain research bulletin. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Available from: [Link]

-

Li, M. (Ed.). (2002). NMDA Receptor Protocols. Humana Press. Available from: [Link]

-

Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Organic Syntheses Procedure. Available from: [Link]

-

Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. CRC Press. Available from: [Link]

-

ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available from: [Link]

-

Ramirez, M. S., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Available from: [Link]

-

MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Ketone). Available from: [Link]

-

LibreTexts Chemistry. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

-

Scilit. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Chemistry 345. Available from: [Link]

-

Nanion Technologies. (n.d.). Application Note: Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE. Available from: [Link]

Sources

- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 6. researchgate.net [researchgate.net]

- 7. Grignard Reaction (RMgX + Ketone) [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 16. criver.com [criver.com]

- 17. Making sure you're not a bot! [nanion.de]

- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications | Scilit [scilit.com]

- 19. ovid.com [ovid.com]

- 20. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lasa.co.uk [lasa.co.uk]

- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 23. animal.research.wvu.edu [animal.research.wvu.edu]

- 24. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]

- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

Physicochemical Stability Profile of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol: A Pre-formulation Guide

Executive Summary

As pharmaceutical pipelines increasingly feature complex, multi-functional small molecules, pre-formulation stability profiling becomes the critical bottleneck between discovery and clinical viability. 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol presents a unique physicochemical challenge: it houses a highly basic secondary amine (pyrrolidine) adjacent to a sterically congested, electronically activated tertiary benzylic alcohol.

This whitepaper provides an in-depth, mechanistically grounded stability profile of this compound. By mapping its inherent structural vulnerabilities—specifically its extreme susceptibility to acid-catalyzed dehydration and oxidative degradation—we establish a self-validating framework for forced degradation studies aligned with ICH Q1A(R2) guidelines[1].

Molecular Architecture & Vulnerability Mapping

To engineer a stable formulation, we must first deconstruct the molecule’s functional groups and understand the causality behind their reactivity.

-

The Pyrrolidine Ring (Secondary Amine): With a pKa of approximately 11.31[2], this nitrogen center is highly basic and will exist almost entirely in its cationic (protonated) form at physiological and standard formulation pH (pH 4–8). While protonation increases aqueous solubility, the unprotonated fraction remains highly susceptible to N-oxidation[3].

-

The Tertiary Benzylic Alcohol: This is the molecule's primary liability. The hydroxyl group is situated on a tertiary carbon directly attached to an aromatic ring.

-

The 4-Methoxyphenyl Group: The methoxy substituent is a strong electron-donating group via resonance (+M effect). While it increases the molecule's electron density, it drastically lowers the activation energy required for the dehydration of the adjacent benzylic alcohol by stabilizing the transient carbocation[4].

Mechanistic pathways for the degradation of the target compound.

Physicochemical Profiling (Pre-formulation Data)

Before initiating stress testing, establishing the baseline physicochemical parameters is mandatory. The data below synthesizes the theoretical and empirical constraints of the molecule.

| Parameter | Value / Characteristic | Formulation Implication |

| Molecular Weight | 221.30 g/mol | Optimal for oral bioavailability and membrane permeability. |

| pKa (Secondary Amine) | ~11.31[2] | Requires salt formation (e.g., HCl, citrate) for aqueous solubility. |

| LogP (Estimated) | 2.5 – 3.0 | Lipophilic nature; dictates the need for co-solvents in liquid formulations. |

| Primary Degradation Risk | Acid-catalyzed E1 Elimination | Aqueous formulations must strictly avoid pH < 5.0. |

| Secondary Degradation Risk | N-Oxidation | Requires stringent exclusion of peroxides and use of antioxidants. |

Mechanistic Degradation Pathways: The Causality of Instability

Pathway A: Acid-Catalyzed Dehydration (E1 Mechanism)

The most rapid degradation pathway for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is dehydration. When exposed to acidic media, the tertiary hydroxyl group is protonated to form a good leaving group (

The Causality: Why is this specific molecule so unstable in acid? The carbocation is exceptionally stable due to the synergistic delocalization of charge. The aromatic ring provides resonance stabilization, which is hyper-amplified by the electron-donating 4-methoxy group[4]. This lowers the transition state energy so significantly that dehydration can occur even under mildly acidic conditions (pH 4-5), yielding an alkene degradant.

Pathway B: Oxidative Stress (N-Oxidation)

Secondary amines are notoriously sensitive to reactive oxygen species (ROS) and trace peroxides often found in pharmaceutical excipients (like PEGs or polysorbates). The unprotonated pyrrolidine nitrogen undergoes electrophilic attack by peroxides to form an N-hydroxylamine intermediate. Upon further oxidative stress, this intermediate undergoes dehydrogenation/oxidation to form a stable, potentially toxic nitrone[3].

Forced Degradation Workflows (ICH Q1A(R2) Aligned)

To validate these mechanistic hypotheses, a self-validating forced degradation protocol must be executed. The following step-by-step methodologies are designed to achieve 5–20% degradation—the optimal window for identifying degradation products without generating secondary/tertiary non-relevant degradants[1].

Protocol 1: Acid/Base Hydrolytic Stress

Objective: Quantify the kinetics of benzylic dehydration.

-

Sample Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.

-

Acid Stress: Transfer 5 mL of the API solution to a volumetric flask. Add 1 mL of 0.1 N HCl.

-

Base Stress: To a separate 5 mL aliquot, add 1 mL of 0.1 N NaOH.

-

Incubation: Seal the flasks and incubate at 60°C in a dark, temperature-controlled chamber for 24 hours.

-

Quenching (Critical Step): To prevent further degradation during analysis, neutralize the acid sample with 1 mL of 0.1 N NaOH, and the base sample with 1 mL of 0.1 N HCl.

-

Analysis: Analyze via stability-indicating LC-MS/MS. Self-Validation: The mass balance must be checked. The loss of the parent peak (

222 for

Protocol 2: Oxidative Stress

Objective: Induce and trap the N-hydroxylamine and nitrone degradants.

-

Sample Preparation: Prepare a 1 mg/mL API solution in Acetonitrile:Water (50:50).

-

Oxidation: Add 3%

(v/v) to the sample to achieve a final peroxide concentration of 0.3%. -

Incubation: Store at room temperature (25°C) protected from light for 24 hours.

-

Quenching: Add a molar excess of sodium thiosulfate (

) to immediately neutralize residual peroxides prior to injection. -

Analysis: Evaluate via LC-MS/MS, scanning for the addition of +16 Da (hydroxylamine) and +14 Da (nitrone) relative to the parent mass[3].

ICH Q1A(R2) compliant stability testing workflow for API evaluation.

Formulation Strategies for Stabilization

Based on the physicochemical profile and mechanistic degradation pathways, standard formulation approaches will fail if they do not account for the molecule's specific liabilities.

-

pH Modulation: The formulation must be strictly buffered between pH 6.0 and 7.5. Dropping below pH 5.5 risks initiating the E1 dehydration cascade[4], while exceeding pH 8.0 increases the fraction of unprotonated pyrrolidine, exponentially increasing the risk of N-oxidation[2].

-

Excipient Selection: Polymeric excipients known to harbor trace peroxides (e.g., Povidone, PEGs, Polysorbate 80) must be rigorously avoided or substituted with high-purity, peroxide-free grades.

-

Antioxidant Integration: The inclusion of water-soluble antioxidants (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA) is highly recommended to scavenge radical initiators and protect the secondary amine from nitrone formation[3].

References

-

PubChem - NIH. Pyrrolidine | C4H9N | CID 31268. Retrieved from [Link][2]

-

GMP Compliance. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from[Link][1]

-

Organic Chemistry Portal. Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Retrieved from [Link][3]

-

ResearchGate. Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link][4]

Sources

- 1. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Navigating the Stereochemical Landscape of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth exploration of the stereochemical configuration of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, a chiral molecule with significant potential in medicinal chemistry. We will delve into the critical importance of stereoisomerism, outline robust analytical methodologies for stereochemical assignment, and provide detailed protocols for the determination of both relative and absolute configurations. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Criticality of Stereochemical Configuration

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol possesses two stereogenic centers, giving rise to a maximum of four possible stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). These stereoisomers can be classified into two pairs of enantiomers and four pairs of diastereomers. Enantiomers, being non-superimposable mirror images, often exhibit nearly identical physical properties in an achiral environment, making their separation and individual characterization a significant challenge.[1] However, in the chiral environment of a biological system, enantiomers can display markedly different pharmacological and toxicological profiles. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties, which generally allows for their separation by standard chromatographic techniques.[2]

The specific spatial arrangement of the hydroxyl, 4-methoxyphenyl, and pyrrolidin-2-yl groups dictates the molecule's interaction with biological targets such as enzymes and receptors. Therefore, the unambiguous determination of the stereochemical configuration of each stereoisomer is not merely an academic exercise but a fundamental requirement for advancing any potential therapeutic agent through the drug development pipeline.

Analytical Methodologies for Stereochemical Elucidation

A multi-faceted analytical approach is essential for the comprehensive characterization of the stereoisomers of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Determining Diastereomeric Ratios and Relative Configuration

NMR spectroscopy is a powerful, non-destructive technique for determining the diastereomeric ratio (d.r.) in a mixture of stereoisomers.[2] The principle lies in the fact that diastereomers have different magnetic environments for their nuclei, leading to distinct signals in the NMR spectrum, most commonly observed in ¹H NMR.[2]

Key Observables in ¹H NMR:

-

Chemical Shift Differences: Protons in different diastereomers will experience slightly different electronic environments, resulting in separate peaks.

-

Coupling Constants: The through-bond scalar coupling (J-coupling) between adjacent protons can differ between diastereomers, providing valuable structural information.

For 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, the protons on the carbon atoms of the stereogenic centers and adjacent positions are particularly diagnostic. Integration of the well-resolved signals corresponding to each diastereomer allows for accurate quantification of their relative abundance.[3] In cases of signal overlap in complex spectra, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution.[4]

Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[5][6] This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystal lattice.[5] The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering) of X-rays.[5][7]

Workflow for X-ray Crystallography:

Key Parameters for Validation:

-

Flack Parameter (x): A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[5]

-

Hooft Parameter (y): This parameter provides a similar indication of the correctness of the absolute structure, often with greater statistical certainty.[5]

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers

Chiral HPLC is an indispensable tool for the separation of enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] For amino alcohol compounds like 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, several types of CSPs can be effective.

Commonly Used Chiral Stationary Phases:

-

Polysaccharide-based (e.g., Chiralpak®, Chiralcel®): These are broadly applicable and often successful for a wide range of compounds.[10]

-

Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC®): These are particularly effective for polar and ionic compounds like amino acids and amino alcohols.[11][12]

-

Pirkle-type: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[10]

Method Development Considerations:

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[10] The ratio of these components is critical for achieving optimal separation.

-

Additives: For basic compounds like the target molecule, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.[10][13]

Experimental Protocols

Protocol for Diastereomeric Ratio Determination by ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate the areas of these signals.

-

Calculation: The diastereomeric ratio is calculated as the ratio of the integration values of the corresponding signals.

Protocol for Chiral HPLC Separation of Enantiomers

-

Column Selection: Choose a suitable chiral stationary phase. For initial screening, a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Chiral columns may require longer equilibration times.[10]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram using a UV detector at an appropriate wavelength.

-

Method Optimization: If separation is not optimal, systematically vary the percentage of the alcohol modifier and the concentration of the basic additive.[10]

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/DEA (80/20/0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Data Interpretation and Reporting

The culmination of these analytical efforts is the unambiguous assignment of the stereochemical configuration of each isolated stereoisomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to each stereogenic center.[14]

Reporting should include:

-

A clear statement of the determined absolute and relative configurations (e.g., (1R, 2'S)-1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol).

-

The analytical data supporting the assignment, including NMR spectra with peak assignments and integrations, and chiral chromatograms with retention times and peak areas.

-

For X-ray crystallography, the crystallographic data, including the Flack and Hooft parameters, should be reported.

Conclusion

The stereochemical configuration of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is a critical determinant of its potential biological activity. A rigorous and multi-pronged analytical strategy, combining the strengths of NMR spectroscopy, single-crystal X-ray crystallography, and chiral HPLC, is essential for the complete and unambiguous characterization of its stereoisomers. The detailed methodologies and insights provided in this guide are intended to empower researchers to confidently navigate the stereochemical complexities of this and other chiral molecules, thereby accelerating the drug discovery and development process.

References

- Benchchem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.

- Benchchem. A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.

- Wikipedia. Absolute configuration.

- PubMed. Determination of absolute configuration using single crystal X-ray diffraction.

- Chemical Communications (RSC Publishing). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.

- Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.

- Spark904. Absolute configuration of complex chiral molecules.

- University of Wisconsin-Platteville. Determining Stereochemistry by 1H-NMR Spectroscopy.

- Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC.

- Benchchem. Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.

- JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes.

- Wiley Online Library. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.

- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.

- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- ResearchGate. Chiral analysis of selected enantiomeric drugs relevant in doping controls.

- YouTube. More Stereochemical Relationships: Crash Course Organic Chemistry #9.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. scas.co.jp [scas.co.jp]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Absolute configuration - Wikipedia [en.wikipedia.org]

Methodological & Application

Application and Protocol for the Synthesis of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of the novel chiral amino alcohol, 1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. This compound holds significant potential as a chiral auxiliary, a ligand in asymmetric catalysis, and a building block in the development of new pharmaceutical agents, given the prevalence of the pyrrolidine motif in a wide range of biologically active molecules.[1][2] The synthetic strategy is centered around the diastereoselective Grignard addition to an N-protected 2-acetylpyrrolidine, a robust and well-documented transformation in organic synthesis.[3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a procedural guide but also the scientific rationale behind each step to ensure reproducibility and scalability.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][4] Diarylprolinol derivatives, a class of compounds structurally related to the target molecule, have demonstrated significant utility as organocatalysts in a variety of asymmetric transformations.[5][6][7][8][9] The target molecule, 1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, combines the chiral pyrrolidine backbone with a tertiary alcohol bearing both a methoxyphenyl and a methyl group. This unique combination of functional groups suggests potential applications in asymmetric synthesis and as a precursor for more complex molecular architectures.

The synthetic approach detailed herein involves a three-stage process:

-

Protection and Activation: Starting from commercially available N-Boc-L-proline, the synthesis of the key intermediate, N-Boc-2-acetylpyrrolidine, is achieved.

-

Carbon-Carbon Bond Formation: A Grignard reaction is employed for the stereoselective addition of a 4-methoxyphenyl group to the keto-functionalized pyrrolidine.

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This protocol emphasizes operational simplicity, the use of readily available reagents, and provides insights into the critical parameters that govern the reaction's success.

Reaction Scheme and Workflow

The overall synthetic pathway is depicted below. The process begins with the conversion of N-Boc-L-proline to N-Boc-2-acetylpyrrolidine, which then undergoes a Grignard reaction followed by deprotection.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-L-proline | ≥99% | Commercially Available | |

| Oxalyl chloride | ≥98% | Commercially Available | Handle in a fume hood. |

| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Commercially Available | |

| N-Methylmorpholine | ≥99% | Commercially Available | |

| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Commercially Available | Anhydrous conditions required. |

| 4-Bromoanisole | ≥99% | Commercially Available | |

| Magnesium turnings | ≥99.5% | Commercially Available | Activate before use. |

| Iodine | ACS Reagent | Commercially Available | For Grignard initiation. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from Na/benzophenone. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |

| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | Handle in a fume hood. |

Stage 1: Synthesis of N-Boc-2-acetylpyrrolidine

This stage involves the conversion of N-Boc-L-proline into its corresponding Weinreb amide, followed by reaction with a methyl Grignard reagent to yield the desired N-Boc-2-acetylpyrrolidine. The use of the Weinreb amide is crucial as it prevents the double addition of the organometallic reagent, which is a common side reaction with esters.[10][11]

Part A: Synthesis of N-Boc-L-proline Weinreb Amide

-

Acid Chloride Formation: To a solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous dichloromethane (DCM, 100 mL) at 0 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). Slowly add oxalyl chloride (4.3 mL, 51.1 mmol) dropwise over 20 minutes. The reaction mixture is then stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.1 mmol) and N-methylmorpholine (11.2 mL, 102.2 mmol) in anhydrous DCM (100 mL) at 0 °C. To this solution, add a solution of the crude acid chloride in DCM (50 mL) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography (Silica gel, 30% Ethyl acetate in Hexanes) to afford the N-Boc-L-proline Weinreb amide as a colorless oil.

Part B: Synthesis of N-Boc-2-acetylpyrrolidine

-

Grignard Reaction: To a solution of the N-Boc-L-proline Weinreb amide (10.0 g, 38.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (15.5 mL of a 3.0 M solution in diethyl ether, 46.5 mmol) dropwise. The reaction is stirred at 0 °C for 3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (Silica gel, 20% Ethyl acetate in Hexanes) to yield N-Boc-2-acetylpyrrolidine as a pale yellow oil.

Stage 2: Grignard Addition of 4-Methoxyphenyl Group

This is the key stereocenter-forming step, where the 4-methoxyphenyl group is introduced via a Grignard reaction. The stereoselectivity of this addition is influenced by the existing stereocenter at the C2 position of the pyrrolidine ring.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.3 g, 53.5 mmol). Add a small crystal of iodine to activate the magnesium. A solution of 4-bromoanisole (10.0 g, 53.5 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the reaction. Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition Reaction: Cool the solution of N-Boc-2-acetylpyrrolidine (10.0 g, 46.9 mmol) in anhydrous THF (100 mL) to -78 °C. To this, add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is carefully quenched with saturated aqueous NH₄Cl solution (50 mL) at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, N-Boc-1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, is purified by flash chromatography (Silica gel, gradient of 10-30% Ethyl acetate in Hexanes).

Stage 3: Deprotection of the Pyrrolidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the free amine. Acidic conditions are typically employed for this transformation.[12][13][14]

-

Acid-mediated Deprotection: Dissolve the purified N-Boc protected amino alcohol (5.0 g, 14.8 mmol) in DCM (50 mL). Add trifluoroacetic acid (TFA, 11.4 mL, 148 mmol) dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.

-

Work-up and Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM (50 mL) and washed with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the final product, 1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric ratio and enantiomeric excess.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from water.

-

Oxalyl chloride and trifluoroacetic acid are corrosive and toxic; handle with extreme care.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(4-methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable chiral building block for further applications in catalysis and medicinal chemistry. The modularity of this synthetic route also allows for the potential synthesis of a library of related compounds by varying the Grignard reagent used in Stage 2.

References

-

Corey, E. J., & Helal, C. J. (1998). A practical enantioselective synthesis of .alpha.,.alpha.-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry, 63(16), 5236–5243. [Link]

-

Companyó, X., et al. (2011). Diaryl Prolinols in Stereoselective Catalysis and Synthesis: An Update. Current Organic Chemistry, 15(18), 3246-3283. [Link]

-

Tehrani, K. A., et al. (2015). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate. Journal of Agricultural and Food Chemistry, 63(30), 6746–6751. [Link]

-

Corey, E. J., & Helal, C. J. (1998). A practical enantioselective synthesis of .alpha.,.alpha.-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry. [Link]

-

Coldham, I., et al. (2002). Stereoselective Addition of Grignard-Derived Organocopper Reagents to N-Acyliminium Ions: Synthesis of Enantiopure 5- and 4,5-Substituted Prolinates. The Journal of Organic Chemistry, 67(22), 7689–7694. [Link]

-

Jensen, K. L., et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link]

-

Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(24), 4556-4559. [Link]

-

Alcarazo, M. (2011). Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Current Organic Chemistry, 15(18), 3234-3245. [Link]

-

Rios, R. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(2), 337-349. [Link]

-

Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(22), 5035. [Link]

-

Andersson, M. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]

-

Tehrani, K. A., et al. (2015). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate. Journal of Agricultural and Food Chemistry, 63(30), 6746–6751. [Link]

-

Le-Grognec, E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International, 2012, 1-5. [Link]

-

Sharma, G. V. M., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 39(21), 3842-3853. [Link]

-

Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. [Link]

-

Fleury-Brégeot, N., et al. (2012). Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). ResearchGate. [Link]

-

Kappe, C. O., et al. (2011). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

-

Crimmins, M. T., & She, J. (2004). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Organic Letters, 6(14), 2321–2324. [Link]

-

Kumar, A., et al. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(60), 35086-35090. [Link]

- Hofmann, T., & Schieberle, P. (2012). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.

-

Varma, R. S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8000. [Link]

-

O'Brien, P. (2015). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 5(105), 86321-86325. [Link]

-

Organic Chemistry Portal. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. Organic Chemistry Portal. [Link]

-

Cossy, J., et al. (2003). N-Tritylprolinal: An Efficient Building Block for the Stereoselective Synthesis of Proline-Derived Amino Alcohols. The Journal of Organic Chemistry, 68(26), 9945–9951. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

- Reddy, M. S., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Kerr, M. S., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 55–61. [Link]

-

Gande, A., & Sigrist, M. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (2025). Esters with Grignard Reagent. Chemistry Steps. [Link]

-

Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 45(18), 3982–3991. [Link]

-

Supporting Information for: Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. RSC. [Link]

-

Supporting Information for: A Chiral Metal-Organic Framework for Asymmetric Catalysis. RSC. [Link]

-

Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one. PubChem. [Link]

-

Wang, H., et al. (2022). Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water. Chemical Science, 13(10), 2919-2925. [Link]

-

Saito, N., et al. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. mcours.net [mcours.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Enantioselective Reduction Techniques for Pyrrolidin-2-yl Ketone Precursors

Executive Summary

Pyrrolidin-2-yl ketones are indispensable building blocks in modern drug discovery, serving as direct precursors to chiral

Mechanistic Causality: Overcoming Substrate Bias

The reduction of

-

Chelation Control: When utilizing metal hydrides capable of bidentate coordination (e.g.,

), the metal chelates both the carbonyl oxygen and the pyrrolidine nitrogen (or the carbonyl of its protecting group). This forms a rigid, five-membered cyclic transition state. Hydride attack is forced from the less sterically hindered face, overwhelmingly yielding the syn-diastereomer. -

Felkin-Anh Control: Conversely, employing bulky, non-chelating hydrides (such as L-Selectride) forces the substrate into a conformation where the bulkiest group is orthogonal to the carbonyl to minimize steric clash. Hydride delivery occurs anti to the bulky group, favoring the anti-diastereomer.

-

Catalyst Control (Enantioselective): To completely override the substrate's innate thermodynamic bias, external chiral catalysts are required. Methods such as Corey-Bakshi-Shibata (CBS) reduction[2] or Asymmetric Transfer Hydrogenation (ATH) enforce a strict stereochemical trajectory dictated by the catalyst's chiral pocket, allowing access to either enantiomer regardless of the substrate's natural preference[3].

Fig 1. Stereochemical control pathways in the reduction of pyrrolidin-2-yl ketones.

Comparative Modalities for Asymmetric Reduction

Selecting the optimal enantioselective reduction technique depends on the required scale, functional group tolerance, and environmental constraints. Table 1 summarizes the performance metrics of the three most robust methodologies.

Table 1: Comparison of Enantioselective Reduction Techniques

| Parameter | CBS Reduction | Noyori-type ATH | Biocatalytic (KREDs) |

| Catalyst/Reagent | Chiral Oxazaborolidine / | Ru, Rh, or Ir with chiral diamines | Engineered Ketoreductases |

| Typical ee (%) | 90 – 96% | 95 – >99% | >99% |

| Operating Temp | -20°C to 0°C | 25°C to 40°C | 30°C to 40°C |

| Solvent System | Strictly Anhydrous THF | DCM, DMF, or Neat (HCOOH/TEA) | Aqueous Buffer (Biphasic optional) |

| Scalability | Moderate (Exothermic quench) | Excellent (High TON) | Excellent (Green Chemistry) |

| Primary Limitation | Moisture sensitivity of boranes | Heavy metal remediation | Strict substrate pocket constraints |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to ensure that causality (e.g., catalyst activation, reaction completion) is empirically verified before proceeding to subsequent steps.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Target: (S)-1-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-ol

Causality Rationale: We utilize an azeotropic mixture of formic acid and triethylamine (

Step-by-Step Methodology:

-

Catalyst Activation: In an argon-purged Schlenk flask, dissolve

(0.5 mol%) in anhydrous dichloromethane (DCM, 5 mL/g substrate). Stir at room temperature for 15 minutes to ensure full dissolution and activation of the active 16-electron Ru species. -

Substrate Addition: Add N-Boc-2-acetylpyrrolidine (1.0 equiv) to the activated catalyst solution.

-

Hydride Donor Introduction: Dropwise, add a pre-mixed, degassed azeotropic solution of

(5:2 molar ratio, 3.0 equiv of HCOOH).-

Caution: Mild effervescence (

evolution) will occur. The rate of

-

-

Reaction Incubation: Seal the vessel and stir at 30°C for 12 hours.

-

In-Process Control (IPC) 1 - Conversion: Withdraw a 10 µL aliquot, quench in 1 mL of saturated

, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The ketone starting material ( -

In-Process Control (IPC) 2 - Enantiopurity: Analyze the organic layer of the IPC sample via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to workup only if ee > 98%.

-

Workup: Quench the bulk reaction with saturated aqueous

(to neutralize residual formic acid). Extract with DCM (

Protocol B: Biocatalytic Ketoreductase (KRED) Reduction

Target: (R)-1-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-ol

Causality Rationale: Biocatalytic reductions require the cofactor NADP+ to transfer the hydride. Because stoichiometric NADP+ is prohibitively expensive, a cofactor recycling system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH continuously reduces NADP+ back to NADPH as the KRED consumes it. This drives the thermodynamic equilibrium toward the alcohol product while maintaining a low steady-state concentration of NADP+, preventing product inhibition of the KRED enzyme.

Fig 2. Self-validating biocatalytic workflow for KRED-mediated asymmetric reduction.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to strictly 7.0 using 1M NaOH. Add 1 mM

(a necessary structural cofactor for many KREDs). -

Recycling System Assembly: To the buffer (10 mL/g substrate), add D-glucose (1.5 equiv) and

sodium salt (0.05 mol%). Stir until completely dissolved. -

Enzyme Loading: Add the engineered KRED powder (10 wt% relative to substrate) and GDH powder (5 wt% relative to substrate). Gently agitate at 200 rpm at 30°C for 10 minutes to rehydrate the lyophilized enzymes.

-

Substrate Introduction: Dissolve N-Boc-2-acetylpyrrolidine (1.0 equiv) in a minimal amount of DMSO (up to 5% of total reaction volume) to overcome the lipophilicity of the substrate. Add this solution dropwise to the aqueous enzyme mixture.

-

Reaction Incubation: Maintain agitation at 30°C. Use an autotitrator loaded with 1M NaOH to maintain the pH at exactly 7.0 (the oxidation of glucose to gluconic acid by GDH will otherwise acidify the reaction and denature the KRED).

-

In-Process Control (IPC) - LC-MS: At 8 hours, sample 50 µL of the reaction, quench with 950 µL of acetonitrile to precipitate the proteins, centrifuge at 10,000 rpm for 2 mins, and analyze the supernatant via LC-MS. Target >99% conversion.

-

Workup: Add Celite to the reaction mixture and filter through a pad to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE,

mL). Dry the combined organic layers over

References

- Title: Efficient Asymmetric Hydrogenation of .ALPHA.-Amino Ketone Derivatives. A Highly Enantioselective Synthesis of Phenylephrine, Levamisole, Carnitine and Propranolol.

- Title: 3-(1-Ethoxyethoxy)

- Source: UC Berkeley (eScholarship)

Sources

Application Note: Purification Strategies for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Topic: Recrystallization solvents for purifying 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This guide details the purification of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol , a chiral

Chemical Context & Solubility Profiling

To select the correct solvent, we must analyze the intermolecular forces at play. This molecule contains three distinct functional domains:

-

Pyrrolidine Ring (Secondary Amine): A basic center capable of accepting protons. It introduces polarity and pH-sensitivity.

-

Tertiary Alcohol: A hydrogen bond donor/acceptor.

-

4-Methoxyphenyl Group: A lipophilic, planar moiety that facilitates

-

Challenge:

Solubility Matrix

| Solvent Class | Examples | Solubility (Hot) | Solubility (Cold) | Suitability |

| Alcohols | Methanol, Ethanol, IPA | High | High | Poor (Too soluble; good for salt formation) |

| Esters | Ethyl Acetate, IPBc | High | Moderate | Good (Primary solvent) |

| Chlorinated | DCM, Chloroform | Very High | High | Poor (Solvent inclusions common) |

| Aromatics | Toluene, Xylene | High | Low | Excellent (Promotes |

| Alkanes | Hexane, Heptane | Low | Insoluble | Excellent (Anti-solvent) |

| Ethers | MTBE, Diethyl Ether | Moderate | Low | Good (Intermediate polarity) |

Solvent Selection Strategy

The purification strategy branches based on the physical state of the crude material.

Decision Tree: Solvent System Selection

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.

Detailed Protocols

Protocol A: Two-Solvent Recrystallization (Free Base)

Target: Removal of non-polar impurities and enrichment of the major diastereomer. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

-

Dissolution: Transfer 5.0 g of crude solid into a 100 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in 2 mL increments while heating to a gentle boil (approx. 75°C). Swirl constantly.

-

Critical: Use the minimum volume required to dissolve the solid (approx. 10-15 mL). If the solution remains cloudy due to salts, filter hot.

-

-

Nucleation Point: Remove from heat. While the solution is still hot, add n-Heptane dropwise.

-

Visual Cue: Stop adding Heptane at the first sign of persistent turbidity (cloudiness that does not dissolve upon swirling).

-

Correction: Add 2-3 drops of EtOAc to clear the solution back to transparent.

-

-

Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours.

-

Why? Rapid cooling traps impurities.[2] Slow cooling builds a pure lattice.

-

-

Crystallization: Transfer the flask to a 4°C fridge for 4-12 hours.

-

Harvest: Filter the white needles/plates using a Büchner funnel. Wash the cake with 10 mL of cold Heptane/EtOAc (4:1 mix).

-

Drying: Vacuum dry at 40°C for 6 hours.

Protocol B: Diastereomeric Resolution via Tartrate Salt

Target: Separation of diastereomers (e.g.,

-

Stoichiometry: Calculate the moles of crude amino-alcohol. Weigh out 1.0 molar equivalent of (+)-L-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher selectivity).

-

Mixing: Dissolve the amino-alcohol in minimal warm Absolute Ethanol (5 mL/g). In a separate flask, dissolve the tartaric acid in warm Ethanol (5 mL/g).

-

Combination: Mix the two hot solutions. The salt may precipitate immediately.

-

Reflux: If precipitate forms instantly, heat the mixture to reflux until clear. If it does not clear, add more Ethanol dropwise.

-

Slow Growth: Wrap the flask in a towel (insulation) and allow it to cool to room temperature overnight. This promotes the formation of the less soluble diastereomeric salt.

-

Recrystallization: If the melting point range is wide (>2°C), recrystallize the salt again from pure Ethanol or Ethanol/Water (95:5).

Troubleshooting & Optimization

"Oiling Out"

If the product separates as a separate liquid layer instead of crystals:

-

Cause: The temperature dropped too fast, or the solvent polarity is too far from the solute's intermediate polarity.

-

Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Solvent Adjustment: Switch to Toluene . The aromatic rings in Toluene interact with the 4-methoxyphenyl group, often stabilizing the crystal lattice better than aliphatic solvents.

Diagram: Recrystallization Workflow

Figure 2: Step-by-step workflow for the free-base recrystallization process.

Characterization of Purity

Before proceeding to the next synthetic step, validate the crystals:

-

Melting Point: A sharp range (< 2°C) indicates high purity.

-

HPLC: Use a C18 column (Water/Acetonitrile gradient) to check for chemical impurities.

-

Chiral HPLC/NMR: To verify diastereomeric purity, use a chiral column (e.g., Chiralcel OD-H) or

H-NMR with a chiral shift reagent. Look for the splitting of the methoxy singlet or the pyrrolidine protons.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Meltzer, P. C., et al. (2006).[3] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates tartrate salt resolution for pyrrolidinyl ketones/alcohols).

-

Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[4] (Source for solvent selection logic).

-

PubChem. "1-(4-Methoxyphenyl)ethanol Compound Summary."[4] National Library of Medicine.[4][5] Link (Solubility data for the structural backbone).

Sources

- 1. Preparation of β-amino alcohols by carbon–carbon bond formation using substituted lithiomethylpyrrolidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4'-Methoxy(1,1'-biphenyl)-2-yl)ethan-1-one | C15H14O2 | CID 4321389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one | C17H25NO2 | CID 69247746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal Storage of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Samples

Abstract

This document provides a comprehensive guide to the optimal storage conditions for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, a key chemical intermediate in pharmaceutical research and development. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity over time. This guide is intended for researchers, scientists, and drug development professionals. It outlines potential degradation pathways, recommended storage parameters, and detailed protocols for establishing and validating these conditions through stability and forced degradation studies.

Introduction: Understanding the Chemical Vulnerabilities

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is a complex organic molecule featuring a tertiary alcohol, a pyrrolidine ring, and a methoxy-substituted phenyl group. Each of these functional moieties presents distinct vulnerabilities that can compromise the compound's stability if not stored under appropriate conditions.

-